2-(7-methyl-1H-indol-3-yl)acetonitrile
Overview
Description
2-(7-methyl-1H-indol-3-yl)acetonitrile is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a nitrile group attached to the indole ring, which imparts unique chemical properties.
Mechanism of Action
Biochemical Analysis
Biochemical Properties
It is known that the carbonitrile group in this compound is twisted away from the indole plane . This structural feature could potentially influence its interactions with enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is known that the compound has a carbonitrile group that is twisted away from the indole plane , which could potentially influence its binding interactions with biomolecules and its ability to inhibit or activate enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methyl-1H-indol-3-yl)acetonitrile typically involves the reaction of 7-methylindole with acetonitrile under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid . This method yields the desired indole derivative in good yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(7-methyl-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted indole derivatives, primary amines, and various oxidized products .
Scientific Research Applications
2-(7-methyl-1H-indol-3-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Indole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Indoleacetonitrile: Another indole derivative with a nitrile group, known for its auxin-inhibitory properties.
1H-Indole-3-propanoic acid: A related compound with a carboxylic acid group instead of a nitrile group.
Uniqueness
2-(7-methyl-1H-indol-3-yl)acetonitrile is unique due to the presence of the methyl group at the 7-position of the indole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and contributes to its specific properties and applications .
Properties
IUPAC Name |
2-(7-methyl-1H-indol-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-8-3-2-4-10-9(5-6-12)7-13-11(8)10/h2-4,7,13H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHXXGYXFMACFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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